
1-Naphthalenesulfonic acid, 5-((3-chlorophenyl)azo)-8-(phenylamino)-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 8-anilino-5-[(3-chlorophenyl)azo]naphthalene-1-sulphonate: is a synthetic organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of an anilino group, a chlorophenyl group, and an azo linkage, which contribute to its distinctive chemical behavior and utility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 8-anilino-5-[(3-chlorophenyl)azo]naphthalene-1-sulphonate typically involves the following steps:
Diazotization: The process begins with the diazotization of 3-chloroaniline to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 8-anilino-1-naphthalenesulfonic acid under controlled conditions to form the azo compound.
Neutralization: The resulting product is neutralized with sodium hydroxide to obtain the sodium salt form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted copper-catalyzed Ullmann coupling has been reported to improve yields and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Sodium 8-anilino-5-[(3-chlorophenyl)azo]naphthalene-1-sulphonate can undergo oxidation reactions, particularly at the anilino group, leading to the formation of quinone derivatives.
Reduction: The azo linkage in the compound can be reduced to form the corresponding amines.
Substitution: The compound can participate in electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are typically used.
Substitution: Electrophilic reagents like bromine or nitronium ions can be employed under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a fluorescent probe to study molecular interactions and conformational changes in various chemical systems.
Biology:
- Employed in the study of protein folding and binding due to its ability to bind to hydrophobic pockets in proteins .
Medicine:
- Investigated for its potential use in diagnostic imaging and as a marker for certain biological processes.
Industry:
- Utilized in the development of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of sodium 8-anilino-5-[(3-chlorophenyl)azo]naphthalene-1-sulphonate involves its ability to bind to hydrophobic regions of proteins. The compound’s sulfonate group anchors to cationic side chains of proteins, while the anilino and naphthalene moieties interact with hydrophobic pockets. This binding induces conformational changes in the protein, which can be monitored using fluorescence spectroscopy .
Comparaison Avec Des Composés Similaires
8-anilino-1-naphthalenesulfonic acid: Shares the anilino and naphthalene moieties but lacks the chlorophenyl and azo groups.
Sodium 8-anilino-1-naphthalenesulfonate: Similar structure but without the azo linkage and chlorophenyl group.
Uniqueness:
Propriétés
Numéro CAS |
67875-11-0 |
|---|---|
Formule moléculaire |
C22H15ClN3NaO3S |
Poids moléculaire |
459.9 g/mol |
Nom IUPAC |
sodium;8-anilino-5-[(3-chlorophenyl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C22H16ClN3O3S.Na/c23-15-6-4-9-17(14-15)25-26-19-12-13-20(24-16-7-2-1-3-8-16)22-18(19)10-5-11-21(22)30(27,28)29;/h1-14,24H,(H,27,28,29);/q;+1/p-1 |
Clé InChI |
XMODKPLDAUSFGD-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC(=CC=C4)Cl)C=CC=C3S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


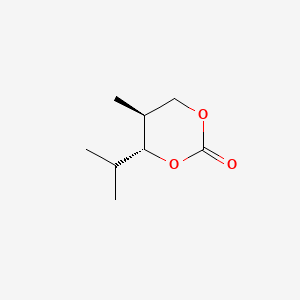
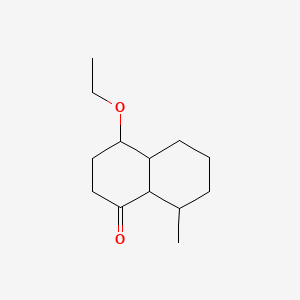
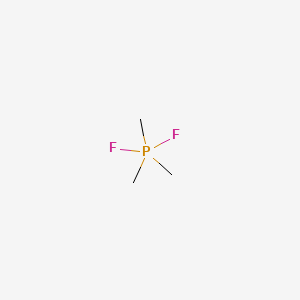
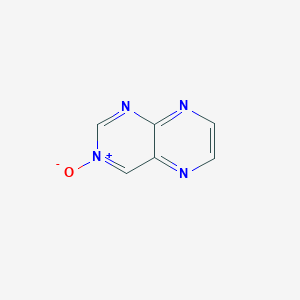
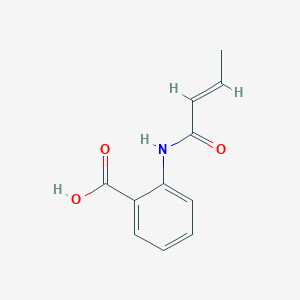

![Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-propylphenyl ester](/img/structure/B13794746.png)
![Disodium;4-[(2-amino-4-hydroxyphenyl)diazenyl]-1-[(2-hydroxy-3,5-dinitrophenyl)imino-[(4-nitrophenyl)diazenyl]azaniumyl]-5-oxidonaphthalene-2,7-disulfonate](/img/structure/B13794752.png)
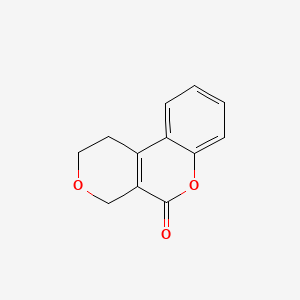

![2-[5-(3-bromobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13794756.png)
![1-Oxa-5-thia-9-aza-spiro[5.6]dodecane, hydrochloride](/img/structure/B13794759.png)
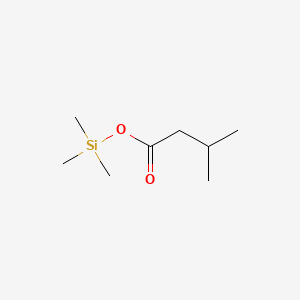
![Ethyl 2-[cyano(hydroxy)methyl]benzoate](/img/structure/B13794783.png)
